Dibenzotetrathiafulvalene

Catalog No.
S602048
CAS No.
24648-13-3
M.F
C14H8S4
M. Wt
304.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzotetrathiafulvalene

CAS Number

24648-13-3

Product Name

Dibenzotetrathiafulvalene

IUPAC Name

2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole

Molecular Formula

C14H8S4

Molecular Weight

304.5 g/mol

InChI

InChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H

InChI Key

OVIRUXIWCFZJQC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2

Synonyms

1,3-benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-, 2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole, DBTTF, dibenzo-tetra-thia-fulvalene, dibenzo-tetrathiafulvalene, dibenzotetra-thia-fulvalene, dibenzotetrathiafulvalene

Canonical SMILES

C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2

Organic Conductors and Superconductors

DBTTF holds a significant place in the research of organic conductors and superconductors. When combined with specific acceptor molecules, DBTTF forms charge-transfer complexes with unique electrical properties. These complexes can exhibit metallic conductivity at low temperatures, meaning they conduct electricity efficiently.

Researchers are actively exploring DBTTF-based materials due to their potential applications in developing:

  • High-temperature superconductors: These materials would revolutionize various technologies, including power transmission and magnetic levitation trains, by enabling efficient electricity conduction at much higher temperatures than current superconductors .
  • Organic electronics: DBTTF's ability to conduct electricity makes it a promising candidate for creating organic-based electronic devices, potentially leading to flexible and lightweight electronics with unique functionalities .

Molecular Recognition and Sensing

DBTTF's ability to interact with other molecules through electron transfer makes it valuable in molecular recognition and sensing applications. By studying how DBTTF interacts with specific target molecules, researchers can develop sensors for various analytes, such as:

  • Biomolecules: Detecting specific proteins, DNA sequences, or other biological molecules can be crucial for medical diagnostics and research. DBTTF-based sensors could offer advantages such as high sensitivity and selectivity .
  • Environmental pollutants: Monitoring environmental pollutants like heavy metals or organic toxins is essential for environmental protection. DBTTF-based sensors could provide a sensitive and efficient method for detecting such pollutants .

Organic Photovoltaics

DBTTF holds promise in the field of organic photovoltaics (OPVs), which are devices that convert sunlight into electricity. Its ability to efficiently donate electrons makes it a potential candidate for donor materials in OPV cells.

Researchers are investigating DBTTF-based materials for developing:

  • More efficient OPVs: Improving the efficiency of OPVs is crucial for making them a viable alternative to traditional solar cells. DBTTF's unique properties could contribute to achieving this goal .
  • New device architectures: Exploring different material combinations and device structures with DBTTF could lead to novel OPV designs with improved performance and functionalities .

Dibenzotetrathiafulvalene is a polycyclic organic compound characterized by its unique structure, which consists of a tetrathiafulvalene core with two benzene rings attached. This compound is notable for its significant electron-donating properties, making it an important material in organic electronics and molecular conductors. The molecular formula of dibenzotetrathiafulvalene is C14H10S4, and it exhibits a planar geometry that facilitates π-π stacking interactions, essential for its conductivity and stability in various applications .

DBTTF's conductivity properties arise from its ability to delocalize electrons across its conjugated system. Doping allows for controlled manipulation of the electron density within the molecule, influencing its conductivity. In some cases, DBTTF can stack with other molecules in specific arrangements, creating favorable conditions for superconductivity to occur at extremely low temperatures [].

  • Oxidation: This compound can be oxidized through a series of one-electron processes, leading to the formation of radical cations. For instance, dibenzotetrathiafulvalene has been shown to undergo four consecutive one-electron oxidations to produce various oxidized forms .
  • Reduction: In addition to oxidation, dibenzotetrathiafulvalene can also participate in reduction reactions, which are critical for its application in electroactive materials.
  • Substitution Reactions: The compound can engage in substitution reactions, allowing for the modification of its structure to enhance its properties or functionality.

Dibenzotetrathiafulvalene can be synthesized through various methods:

  • From 2,2'-Bi-1,3-benzodithiol: This method involves reacting 2,2'-bi-1,3-benzodithiol with 2,3-dicyano-5,6-dichloro-p-benzoquinone under controlled conditions .
  • Electrochemical Synthesis: Electrochemical methods have also been employed to produce dibenzotetrathiafulvalene and its derivatives, allowing for precise control over the oxidation states during synthesis .
  • Chemical Modification: Subsequent chemical modifications can enhance the properties of dibenzotetrathiafulvalene for specific applications in electronic devices.

Dibenzotetrathiafulvalene has several notable applications:

  • Organic Electronics: Due to its excellent charge transport properties, it is widely used in organic field-effect transistors and organic photovoltaic cells.
  • Molecular Conductors: The compound's ability to donate electrons makes it suitable for use in molecular conductors and as a building block for conductive polymers.
  • Sensors: Its electroactive nature allows dibenzotetrathiafulvalene to be employed in sensor technology for detecting various analytes.

Studies on the interactions of dibenzotetrathiafulvalene with other molecules reveal its potential as a building block for complex molecular architectures. For instance, research has shown that dibenzotetrathiafulvalene can form radical cation salts with transition metal complexes, enhancing their conductivity and stability . These interactions are crucial for developing new materials with tailored electronic properties.

Dibenzotetrathiafulvalene shares structural and functional similarities with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityUnique Properties
TetrathiafulvaleneCore structureSimpler structure with fewer aromatic substituents
PentathiophenedithiolateS-containingHigher sulfur content; different electronic properties
HexathiophenedithiolateS-containingExtended π-conjugation; more complex electronic behavior
Bis(ethylenedithio)tetrathiafulvaleneDithiolate coreEnhanced solubility and conductivity

Dibenzotetrathiafulvalene is unique due to its specific arrangement of sulfur atoms and benzene rings, which contribute to its distinctive electronic characteristics and applications in advanced materials science.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

24648-13-3

Wikipedia

1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-

Dates

Modify: 2023-08-15

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